Lipophilicity Differentiation: XLogP3 of 3.3 vs. 2-Ethylpyrrole (1.6) and 2-Methylpyrrole (1.1)
2-Propyl-1H-pyrrole possesses a computed XLogP3 of 3.3, compared to 1.6 for 2-ethylpyrrole and 1.1 for 2-methylpyrrole, representing a >2 log unit increase in lipophilicity relative to the methyl analog [1]. This difference is critical: every ~1 log unit increase in logP corresponds to an approximately 10-fold increase in partition coefficient between organic and aqueous phases, directly affecting extraction efficiency, chromatographic retention, and biological membrane permeability [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 2-Ethylpyrrole: XLogP3 = 1.6; 2-Methylpyrrole: XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = +1.7 vs. 2-ethylpyrrole; +2.2 vs. 2-methylpyrrole |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
A 2.2 log unit increase in lipophilicity translates to >100-fold higher organic-phase partitioning, making 2-propylpyrrole functionally non-interchangeable with 2-methylpyrrole in any biphasic reaction, extraction protocol, or biological assay.
- [1] PubChem. (2025). Compound Summaries: 2-methylpyrrole (CID 12489, XLogP3=1.1), 2-ethylpyrrole (CID 137075, XLogP3=1.6), 2-propylpyrrole (CID 527559, XLogP3=3.3). National Center for Biotechnology Information. View Source
